molecular formula C27H28N2O2S B10866965 1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene

1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene

Cat. No.: B10866965
M. Wt: 444.6 g/mol
InChI Key: RQBZTMAHURRODK-UHFFFAOYSA-N
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Description

    AHPP: is a structural analog of acetaminophen (paracetamol).

  • The compound features an acetyl group (CH₃CO-) attached to a piperazine ring, which contains a hydroxyphenyl group.
  • Acetaminophen is a widely used analgesic and antipyretic drug, and AHPP shares some similarities with it.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: AHPP can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction. For example

      Major Products: The products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: AHPP serves as a building block for synthesizing other compounds.

      Biology and Medicine: Limited research exists, but its structural features suggest potential biological activity.

  • Mechanism of Action

    • AHPP’s mechanism of action remains unclear due to limited research.
    • It likely interacts with biological targets, possibly related to its phenolic and piperazine moieties.
  • Comparison with Similar Compounds

      Similar Compounds: AHPP’s uniqueness lies in its combination of acetyl, hydroxyphenyl, and piperazine groups.

      Comparison: No direct analogs are widely known, but AHPP’s structural features make it distinct.

    Properties

    Molecular Formula

    C27H28N2O2S

    Molecular Weight

    444.6 g/mol

    IUPAC Name

    N-(4-acetylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

    InChI

    InChI=1S/C27H28N2O2S/c1-20(30)21-12-14-25(15-13-21)28-26(32)29-18-16-24(17-19-29)27(31,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,31H,16-19H2,1H3,(H,28,32)

    InChI Key

    RQBZTMAHURRODK-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

    Origin of Product

    United States

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